molecular formula C21H24ClN3O2 B2379557 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide CAS No. 1147359-04-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Cat. No.: B2379557
CAS No.: 1147359-04-3
M. Wt: 385.89
InChI Key: RLMBGGUMTXIECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide is a synthetic small molecule designed for advanced neuroscience and medicinal chemistry research. Its structure incorporates two pharmacologically significant moieties: an N-arylpiperazine and a chroman (dihydrobenzopyran) group. Piperazine derivatives are recognized as potent scaffolds for central nervous system (CNS) drug discovery, with recent studies identifying specific N-N-disubstituted piperazines as selective activators of the Transient Receptor Potential Cation Channel, Subfamily C, Member 6 (TRPC6) . The activation of TRPC6 channels is a promising therapeutic strategy for addressing synaptic deficiency, a key pathological correlate of cognitive decline in conditions such as Alzheimer's disease . Compounds that selectively stimulate TRPC6 have been shown to exhibit synaptoprotective properties, helping to restore synaptic plasticity and protect dendritic spines from amyloid-beta toxicity in preclinical models . Furthermore, the chroman core of this molecule is structurally related to the coumarin family. Coumarin derivatives have been extensively explored for their broad biological activities, including as potential antibacterial agents, with their structure-activity relationships highlighting the importance of substitutions on the core scaffold . This combination of features makes this compound a compelling candidate for researchers investigating novel pathways in neuroprotection and the development of disease-modifying agents for neurological disorders.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-chromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c22-16-4-3-5-17(14-16)25-11-9-24(10-12-25)15-21(26)23-19-8-13-27-20-7-2-1-6-18(19)20/h1-7,14,19H,8-13,15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBGGUMTXIECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene diamine under controlled conditions.

    Attachment of the Benzopyran Moiety: The intermediate is then reacted with 3,4-dihydro-2H-1-benzopyran-4-yl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide typically involves multi-step organic reactions. The compound can be derived from piperazine derivatives and benzopyran structures, which are known for their diverse biological activities. The molecular formula is C20H24ClN3OC_{20}H_{24}ClN_{3}O with a molecular weight of approximately 371.88 g/mol.

Antidepressant Effects

Research has indicated that compounds containing piperazine moieties often exhibit antidepressant properties. For instance, derivatives similar to this compound have been studied for their ability to modulate serotonin and norepinephrine levels in the brain, which are critical in the treatment of depression .

Acetylcholinesterase Inhibition

Another significant application of this compound lies in its potential as an acetylcholinesterase inhibitor . This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the synaptic cleft .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of piperazine derivatives on neuronal cells subjected to oxidative stress. The findings suggested that compounds like this compound could significantly reduce cell death and improve cell viability through antioxidant mechanisms .

Case Study 2: Anticancer Activity

In another research effort, a series of piperazine-based compounds were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, influencing cellular excitability.

Comparison with Similar Compounds

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

  • Molecular Formula : C₁₈H₁₉ClFN₃O
  • Molecular Weight : 347.81 g/mol
  • CAS : 303091-53-4
  • Key Differences: The benzopyran group in the target compound is replaced with a 4-fluorophenyl ring. Fluorine substitution may enhance metabolic stability compared to the benzopyran’s oxygen-containing ring .

2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

  • Molecular Formula: Not explicitly stated (IUPAC name matches the title)
  • Key Features: Incorporates a (2-chlorophenyl)methyl group on the piperazine and a dimethoxyphenyl Schiff base (methylideneamino) group.

Heterocyclic Variations in Acetamide Derivatives

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Molecular Weight : 406.26 g/mol
  • Structural Highlights :
    • Replaces the piperazine-benzopyran system with a 2,3-dihydro-1H-pyrazol-4-yl ring and a dichlorophenyl group.
    • Exhibits N–H⋯O hydrogen bonding forming R₂²(10) dimers, which may enhance crystalline stability compared to the target compound’s less polar benzopyran moiety .

N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

  • Key Features :
    • A patent-derived compound with a tetrahydro-2H-pyran-4-amine group and a trifluoromethylphenyl-piperazine carbonyl unit.
    • The cyclopentyl backbone and trifluoromethyl group likely increase steric bulk and electron-withdrawing effects, altering receptor affinity compared to the target compound’s planar benzopyran structure .

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 385.90 3-Chlorophenyl, benzopyran High purity (≥95%); potential for CNS activity due to benzopyran
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 347.81 4-Fluorophenyl Lower molecular weight; fluorine may enhance metabolic stability
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 406.26 Dichlorophenyl, pyrazol Hydrogen-bonded dimers; structural similarity to penicillin lateral chain
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... Not provided Trifluoromethylphenyl, tetrahydro-2H-pyran Patent-synthesized; likely optimized for high receptor specificity

Functional Implications of Structural Differences

  • Benzopyran vs. Fluorophenyl : The benzopyran group in the target compound may confer enhanced lipophilicity , favoring central nervous system (CNS) penetration, whereas fluorophenyl analogues prioritize metabolic stability .
  • Piperazine Substitution: A 3-chlorophenyl group on piperazine (target compound) vs.
  • Heterocyclic Cores : Pyrazol- and pyran-containing derivatives (e.g., and ) exhibit distinct hydrogen-bonding and steric profiles, influencing solubility and target engagement compared to the benzopyran-acetamide scaffold .

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide is a synthetic derivative that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with various biological targets, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C19H22ClN3OC_{19}H_{22}ClN_{3}O and its CAS number 1147359-04-3. The presence of the piperazine moiety is significant for its biological activity, as piperazine derivatives are known to exhibit a range of pharmacological effects.

Antimicrobial Activity

Studies have shown that compounds containing piperazine rings often exhibit antimicrobial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data on the chlorophenyl-piperazine derivative is limited, the structural similarities suggest potential antimicrobial efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders . Molecular docking studies indicate that these compounds can bind effectively to AChE, suggesting a mechanism for their inhibitory action.

Table 1: Summary of Biological Activities

Activity Type Target Effect Reference
AntimicrobialSalmonella typhiModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition
AntioxidantVarious cellular pathwaysPotential protective effects

Case Studies

  • Antimicrobial Screening : A study evaluating various piperazine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against multiple strains, indicating a promising avenue for further research into its antimicrobial properties .
  • Enzyme Interaction Studies : Virtual screening and molecular docking analyses have shown that piperazine derivatives can effectively interact with key enzymes involved in neurotransmission and metabolic processes. This suggests that the compound may have therapeutic potential in treating conditions related to enzyme dysregulation .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions to form the piperazine-acetamide backbone.
  • Nucleophilic substitution for introducing the 3-chlorophenyl group onto the piperazine ring.
  • Coupling reactions (e.g., amide bond formation) using reagents like EDCI or HOBt in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under nitrogen atmosphere .
  • Temperature control (e.g., reflux at 80–100°C) and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure and purity validated?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by reverse-phase HPLC) .

Q. What preliminary biological activities have been reported?

The compound exhibits:

  • Receptor modulation : Affinity for serotonin (5-HT1A/2A_{1A/2A}) and dopamine receptors due to the piperazine moiety .
  • Anti-inflammatory activity : Inhibition of COX-2 and TNF-α in murine macrophage models .
  • Anticancer potential : Apoptosis induction in leukemia cell lines (IC50_{50} ~10–20 µM) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Replication under standardized conditions : Control variables like cell line passage number, solvent (DMSO vs. saline), and assay protocols .
  • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (cAMP or calcium flux) to confirm target engagement .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., dose-response correlations) .

Q. What computational strategies predict target interactions and optimize pharmacokinetics?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding to 5-HT1A_{1A} or dopamine D2_2 receptors .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with logP and IC50_{50} values .
  • ADMET prediction : SwissADME or ADMETlab to assess solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without precipitation .
  • Prodrug design : Introduce phosphate or ester groups on the benzopyran ring for hydrolytic activation in vivo .

Q. How are structure-activity relationship (SAR) studies designed for analog development?

  • Bioisosteric replacement : Substitute the 3-chlorophenyl group with 4-fluorophenyl or pyridinyl rings to modulate receptor selectivity .
  • Functional group modification : Replace the acetamide with sulfonamide to enhance metabolic stability .

Q. Which synergistic drug combinations enhance therapeutic efficacy?

  • Adjuvant combinations : Pair with cisplatin in cancer models to reduce IC50_{50} by 40–60% via dual apoptosis pathways .
  • Multi-target approaches : Combine with SSRIs (e.g., fluoxetine) to augment serotoninergic activity in neurological disorders .

Methodological Notes

  • Controlled experiments : Always include vehicle controls (e.g., DMSO <0.1%) and reference compounds (e.g., clozapine for receptor binding assays) .
  • Data validation : Use statistical tools (e.g., GraphPad Prism) for ANOVA and post-hoc tests to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.